molecular formula C13H19N3O2 B6743686 N-(2-amino-2-phenylethyl)morpholine-3-carboxamide

N-(2-amino-2-phenylethyl)morpholine-3-carboxamide

Cat. No.: B6743686
M. Wt: 249.31 g/mol
InChI Key: PATZCLQIIYFTPF-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)morpholine-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, an amino group, and a phenylethyl group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-amino-2-phenylethyl)morpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-11(10-4-2-1-3-5-10)8-16-13(17)12-9-18-7-6-15-12/h1-5,11-12,15H,6-9,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATZCLQIIYFTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)NCC(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-phenylethyl)morpholine-3-carboxamide typically involves the reaction of morpholine derivatives with phenylethylamine. One common method includes the condensation of morpholine-3-carboxylic acid with 2-amino-2-phenylethylamine under controlled conditions. The reaction is often catalyzed by agents such as triethylamine and carried out in solvents like ethanol or methanol at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are crucial in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)morpholine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted phenylethyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-amino-2-phenylethyl)morpholine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-phenylethyl)morpholine-3-carboxylate
  • N-(2-amino-2-phenylethyl)piperidine-3-carboxamide
  • N-(2-amino-2-phenylethyl)pyrrolidine-3-carboxamide

Uniqueness

N-(2-amino-2-phenylethyl)morpholine-3-carboxamide stands out due to its unique combination of a morpholine ring and a phenylethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of stability, reactivity, and potential therapeutic benefits .

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